molecular formula C18H22N6O2 B2965822 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 953240-44-3

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2965822
M. Wt: 354.414
InChI Key: VFPONHKHKYYDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a pyrazole ring fused with a pyrimidine ring. The tert-butyl group, the pyridin-2-ylmethyl group, and the propanamide group are all common functional groups in medicinal chemistry, often used to improve the drug-like properties of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a tert-butyl group attached at one position, and a propanamide group attached via a pyridin-2-ylmethyl linker at another position .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have investigated the utility of compounds structurally related to 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide in synthesizing new heterocyclic compounds. For instance, Farag et al. (2009) explored the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, demonstrating moderate antimicrobial activity for some synthesized products (Farag, Kheder, & Mabkhot, 2009). Additionally, Deohate and Palaspagar (2020) reported on the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, highlighting the versatile applications of such compounds in biological contexts (Deohate & Palaspagar, 2020).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor potentials of derivatives similar to the compound . Maftei et al. (2016) designed novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives incorporating bioactive moieties like pyrazole and pyrazolo[3,4-d]pyrimidine, assessing their in vitro anti-cancer activity across multiple cell lines (Maftei et al., 2016). Additionally, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, thus indicating the therapeutic potential of such compounds (Rahmouni et al., 2016).

Molecular Design and Drug Discovery

The role of related compounds in drug discovery, particularly as enzyme inhibitors or receptor ligands, underscores their importance in medicinal chemistry. For instance, Verhoest et al. (2012) identified PF-04447943, a novel PDE9A inhibitor, for potential treatment of cognitive disorders, illustrating the compound's significance in developing therapeutics targeting cGMP signaling pathways (Verhoest et al., 2012).

properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-18(2,3)24-16-14(11-22-24)17(26)23(12-21-16)9-7-15(25)20-10-13-6-4-5-8-19-13/h4-6,8,11-12H,7,9-10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPONHKHKYYDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

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